

Application Note: Mass Spectrometry Fragmentation of Bisphenol C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of Bisphenol A (BPA), is utilized in various industrial applications. Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and specific analytical methods for its detection and characterization in various matrices. This application note provides a detailed overview of the fragmentation of **Bisphenol C** using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative ion mode. The provided data and protocols are essential for researchers involved in environmental monitoring, toxicology studies, and drug development.

Data Presentation: Bisphenol C Fragmentation

The fragmentation of **Bisphenol C** was investigated using high-resolution mass spectrometry. In negative ion mode ESI, **Bisphenol C** readily forms the deprotonated molecule [M-H]⁻ as the precursor ion. Collision-induced dissociation (CID) of this precursor ion leads to the formation of several characteristic product ions. The accurate mass, elemental composition, and proposed fragmentation pathways are crucial for the unambiguous identification of **Bisphenol C**.

Table 1: Precursor and Product Ions of **Bisphenol C** in Negative ESI-MS/MS



Ion Type	m/z (Da)	Elemental Composition	Proposed Neutral Loss
Precursor Ion	255.0608	C15H13Cl2O2	-
Product Ion 1	239.10758	C14H15O2	CH4
Product Ion 2	220.0216	C14H10ClO2	HCI
Product Ion 3	127.0164	C7H4CIO	C ₈ H ₉ ClO

Note: The relative abundance of product ions can vary depending on the mass spectrometer and collision energy used.

Experimental Protocols

This section details the methodology for the analysis of **Bisphenol C** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

For aqueous samples such as environmental water or biological fluids, a solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interfering matrix components.

- SPE Cartridge: C18 (500 mg, 6 mL)
- Conditioning: 5 mL Methanol followed by 5 mL deionized water.
- Sample Loading: Load 100 mL of the sample at a flow rate of 5 mL/min.
- Washing: 5 mL of 10% Methanol in water to remove polar interferences.
- Elution: Elute with 5 mL of Methanol.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

Liquid Chromatography (LC)

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 μm particle size).



- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:

o 0-1 min: 30% B

1-8 min: 30% to 95% B

o 8-10 min: 95% B

10.1-12 min: 30% B (re-equilibration)

• Flow Rate: 0.3 mL/min.

• Injection Volume: 10 μL.

• Column Temperature: 40 °C.

Mass Spectrometry (MS)

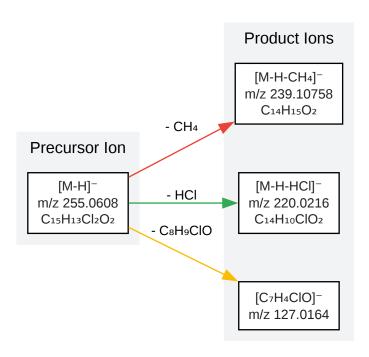
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Capillary Voltage: -3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Collision Gas: Argon.
- Scan Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transition 1 (Quantifier): 255.1 > 239.1
 - MRM Transition 2 (Qualifier): 255.1 > 220.0



Visualizations

Fragmentation Pathway of Bisphenol C

The fragmentation of the [M-H]⁻ precursor ion of **Bisphenol C** primarily involves the loss of a methyl group and cleavage of the carbon-carbon bond connecting the two phenyl rings.



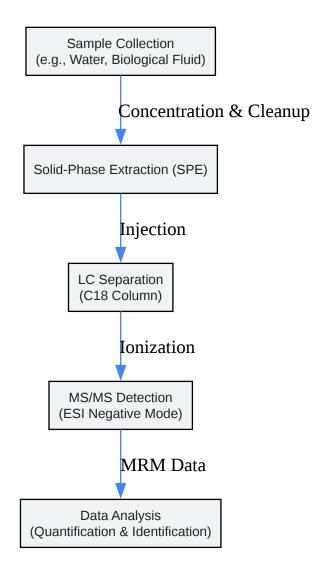
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Caption: Proposed fragmentation pathway of **Bisphenol C** in negative ESI-MS/MS.

Experimental Workflow for Bisphenol C Analysis

The overall workflow for the analysis of **Bisphenol C** from sample collection to data acquisition is depicted below.





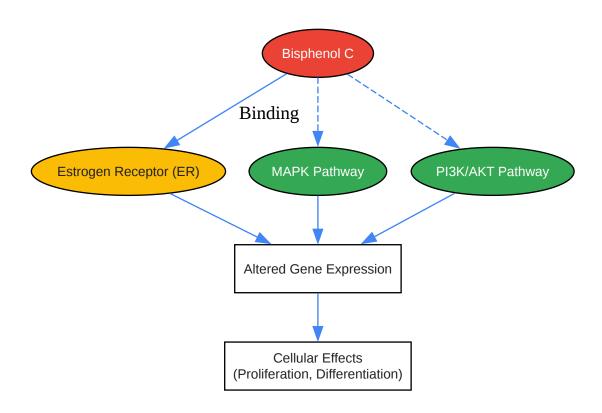
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Caption: General experimental workflow for the LC-MS/MS analysis of **Bisphenol C**.

Potential Signaling Pathway of Bisphenol C

Bisphenols are known to interact with various cellular signaling pathways. While the specific pathways for **Bisphenol C** are still under investigation, a generalized potential pathway based on related compounds is illustrated below.





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Caption: A potential signaling pathway for **Bisphenol C**, based on known bisphenol interactions.

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